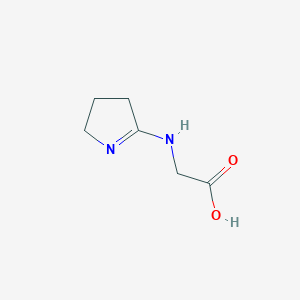![molecular formula C6H9N5 B173654 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine CAS No. 197355-77-4](/img/structure/B173654.png)
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole ring fused with a triazole ring. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. The compound is believed to bind to the active site of these enzymes, thereby preventing their function. This inhibition can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
The inhibition of protein kinases and phosphodiesterases by 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine can lead to various biochemical and physiological effects. For example, inhibition of protein kinases can lead to the suppression of cell growth and division, which is important in the treatment of cancer. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can affect various physiological processes, including smooth muscle relaxation, platelet aggregation, and immune response.
Advantages And Limitations For Lab Experiments
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. However, there are also limitations to its use. The compound has limited solubility in water, which can affect its bioavailability and potency. It also has potential toxicity, which needs to be carefully evaluated in lab experiments.
Future Directions
There are several future directions for the study of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine. One direction is the further optimization of the synthesis methods to improve the yield and purity of the compound. Another direction is the evaluation of its potential as a drug candidate for the treatment of various diseases. This includes the optimization of its chemical structure to improve its potency and selectivity. Additionally, the compound can be further studied for its mechanism of action and its effects on various physiological processes.
Synthesis Methods
The synthesis of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been achieved through several methods. One of the most common methods is the reaction between 3-aminopyrazole and ethyl azidoacetate, followed by reduction of the resulting azide with sodium borohydride. Another method involves the reaction of 3-aminopyrazole with ethyl isothiocyanate, followed by cyclization with sodium azide. These methods have been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, including protein kinases and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
CAS RN |
197355-77-4 |
|---|---|
Product Name |
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine |
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H9N5/c7-3-1-5-9-6-2-4-8-11(6)10-5/h2,4H,1,3,7H2,(H,9,10) |
InChI Key |
DUSGGOWCKXASHO-UHFFFAOYSA-N |
SMILES |
C1=C2N=C(NN2N=C1)CCN |
Canonical SMILES |
C1=C2N=C(NN2N=C1)CCN |
synonyms |
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)


![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)


![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)